N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
The compound N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with benzyl, thiophen-2-yl, and 4-methylphenyl groups. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as observed in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O2S2/c1-24-14-16-27(17-15-24)29-20-28(30-13-8-18-43-30)38-40(29)33(42)23-44-34-37-36-31(39(34)22-26-11-6-3-7-12-26)21-35-32(41)19-25-9-4-2-5-10-25/h2-18,29H,19-23H2,1H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFZJMDXBSVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene and pyrazole groups. Key reagents used in these steps include hydrazine derivatives, thiophene carboxylic acids, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and thiophene moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
(a) S-Alkylated 1,2,4-Triazoles
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () exhibit a 1,2,4-triazole core with sulfonyl and aryl substituents. Unlike the target compound, these lack the pyrazoline ring but share the S-alkylation strategy for introducing thioether linkages. Their synthesis involves base-mediated reactions of triazole-thiones with α-halogenated ketones, a method applicable to the target compound’s synthesis .
(b) N-Substituted Acetamides
Hotsulia et al. (2019) synthesized N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides , which feature acetamide side chains and pyrazole substituents. These compounds demonstrate the pharmacological versatility of combining triazole and pyrazole moieties but differ in their substitution patterns (e.g., methylpyrazole vs. thiophen-2-yl groups in the target compound) .
(c) Thiophene-Containing Derivatives
Safonov (2020) reported N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, highlighting the role of thiophene in modulating bioactivity. The target compound’s thiophen-2-yl group likely enhances π-π stacking interactions, similar to these analogues .
Spectral and Tautomeric Comparisons
- IR Spectroscopy : The target compound’s IR spectrum would show a C=S stretch (~1247–1255 cm⁻¹) if in the thione tautomeric form, as seen in compounds [7–9] (). The absence of νS-H (~2500–2600 cm⁻¹) confirms the dominance of the thione form over the thiol tautomer .
- NMR Spectroscopy: The ¹H-NMR of the target compound would display distinct signals for benzyl (δ ~4.5–5.0 ppm) and pyrazoline protons (δ ~3.0–4.0 ppm), comparable to Safonov’s acetohydrazides .
Bioactivity Correlations
demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:
- Triazole-thiones (e.g., [7–9]) exhibit antimicrobial activity due to the C=S group.
- The target compound’s combination of pyrazoline, thiophene, and acetamide groups may synergize these activities, though empirical data are needed .
Data Table: Structural and Functional Comparison
Biological Activity
The compound N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic molecule with potential biological activity. Its structure incorporates several pharmacologically relevant motifs, including a triazole ring and a pyrazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C34H32N6O3S2
Molecular Weight: 636.7863 g/mol
CAS Number: 6184-39-0
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives containing these structures have shown effectiveness against various bacterial strains. The presence of the thiophene moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
2. Anti-inflammatory Effects
Compounds similar to N-{[4-benzyl... have been studied for their anti-inflammatory properties. A study highlighted that derivatives with the pyrazole structure can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves modulation of the NF-kB pathway, which plays a critical role in inflammatory responses.
3. Anticancer Potential
Triazole-containing compounds have been identified as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific compound under review has not been extensively studied in clinical settings; however, related compounds show promise in targeting cancer pathways.
Case Studies
-
Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to N-{[4-benzyl... exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.Compound MIC (µg/mL) Bacterial Strain Compound A 5 S. aureus Compound B 8 E. coli -
Anti-inflammatory Activity
In vitro studies demonstrated that derivatives could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating a potential for anti-inflammatory applications.Compound IC50 (µM) Effect Compound C 20 Inhibition of NO production Compound D 15 Inhibition of cytokine release
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this triazole-pyrazole hybrid compound?
Methodological Answer:
- Begin with a reflux setup using a three-necked flask equipped with a thermometer and condenser. Start with 2-thiophenecarboxylic acid hydrazide (70 mmol) in ethyl alcohol, followed by dropwise addition of phenylisothiocyanate (70 mmol) under reflux conditions to form thiosemicarbazide intermediates .
- For intramolecular cyclization, employ POCl₃ or H₂SO₄ as cyclizing agents at 120–140°C, as demonstrated for analogous 1,2,4-triazole derivatives .
- Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures are effective) .
Q. How can spectroscopic methods be systematically applied to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identify thioamide (C=S) stretches near 1250–1150 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Assign protons on the thiophene ring (δ 6.8–7.5 ppm) and dihydropyrazole methyl groups (δ 1.2–1.8 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the benzyl substituents .
- Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns, particularly for sulfanyl and acetamide moieties .
Q. What computational tools are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential maps, focusing on the thiophene and triazole rings to predict reactive sites .
- Perform DFT (B3LYP/6-31G**) optimization in Gaussian to analyze HOMO-LUMO gaps and assess charge transfer interactions involving the sulfanyl group .
- Validate crystallographic data (if available) using SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .
Q. How can solvent effects influence the tautomeric equilibrium of the thione group in this compound?
Methodological Answer:
Q. What safety protocols are critical during handling of sulfanyl-containing intermediates?
Methodological Answer:
- Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive sulfanyl intermediates to prevent oxidation .
- Implement fume hoods with HEPA filters to mitigate exposure to volatile byproducts (e.g., H₂S) during thiolation steps .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dihydropyrazole ring?
Methodological Answer:
- Collect high-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) and refine using SHELXL with anisotropic displacement parameters. Analyze torsion angles (C5–N4–C6–C7) to confirm the chair conformation of the dihydropyrazole ring .
- Compare experimental bond lengths (C–S: ~1.74 Å; C=O: ~1.21 Å) with DFT-optimized geometries to identify strain or conjugation effects .
Q. What strategies address contradictory bioactivity data in structurally similar 1,2,4-triazole derivatives?
Methodological Answer:
- Perform QSAR studies using CoMFA/CoMSIA to correlate substituent effects (e.g., 4-methylphenyl vs. thiophen-2-yl) with bioactivity trends. Validate models with leave-one-out cross-validation (q² > 0.5) .
- Re-evaluate assay conditions (e.g., cell lines, incubation time) to rule out false negatives/positives. For example, check solubility in DMSO/PBS mixtures using dynamic light scattering .
Q. How do non-covalent interactions (NCIs) stabilize the supramolecular assembly of this compound?
Methodological Answer:
- Analyze Hirshfeld surfaces via CrystalExplorer to quantify π-π stacking (thiophene-phenyl) and C–H···O hydrogen bonds. Calculate interaction energies (E₀) for dimer pairs using PIXEL .
- Map NCI regions (RDG isosurfaces) in Multiwfn to visualize van der Waals interactions between the benzyl group and acetamide moiety .
Q. What experimental design principles optimize continuous-flow synthesis of the pyrazole core?
Methodological Answer:
- Use a microreactor system with residence time <5 min to prevent byproduct formation. Monitor temperature (80–100°C) and pressure (2–3 bar) for efficient cyclization .
- Apply Design of Experiments (DoE) with factors like reagent stoichiometry (1:1–1:2) and flow rate (0.1–0.5 mL/min) to maximize yield .
Q. How can conflicting spectral data for regioisomers be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
